molecular formula C13D9H12NO3C2H4O2 B602544 Salbutamol-D9 acetate CAS No. 1781417-68-2

Salbutamol-D9 acetate

Katalognummer: B602544
CAS-Nummer: 1781417-68-2
Molekulargewicht: 308.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salbutamol-D9 acetate (CAS 1781417-68-2) is a deuterium-labeled isotopologue of salbutamol acetate, a β2-adrenergic receptor agonist. The compound is synthesized by replacing nine hydrogen atoms with deuterium at the tert-butylamino group, resulting in the chemical structure 2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate . This isotopic modification enhances its utility as an internal standard in mass spectrometry (MS)-based analytical methods, particularly for quantifying residues of salbutamol and its analogs in complex matrices such as food, biological fluids, and environmental samples .

Key properties include:

  • Molecular formula: C15H21D9NO5 (derived from salbutamol acetate with nine deuterium substitutions).
  • Molecular weight: Approximately 268.4 g/mol (vs. 239.3 g/mol for non-deuterated salbutamol) .
  • Primary application: Analytical reference material for precise quantification in residue analysis .

Vorbereitungsmethoden

Synthetic Overview and Strategic Deuteration

The synthesis of Salbutamol-D9 acetate builds upon the established framework for non-deuterated salbutamol but introduces deuterium at nine hydrogen positions to create a metabolically stable isotopologue. The general strategy involves:

  • Core Structure Synthesis : Construction of the salbutamol backbone via sequential functionalization of substituted acetophenones.

  • Selective Deuteration : Incorporation of deuterium at specific sites using deuterated reagents or hydrogen-deuterium exchange.

  • Acetylation : Final acetylation to yield the acetate derivative.

Deuteration typically occurs at benzylic and aliphatic positions susceptible to oxidative metabolism, thereby prolonging the compound’s half-life in biological systems .

Stepwise Synthesis and Reaction Optimization

Initial Chloromethylation and Acylation

The synthesis begins with 2-allyloxybenzaldehyde (Compound 1), which undergoes chloromethylation using formaldehyde and concentrated hydrochloric acid at 140–150°C under nitrogen protection. This step yields 4-hydroxy-3-chloromethylacetophenone (Compound 2) with >85% efficiency . Subsequent acylation with acetic anhydride in the presence of sodium acetate produces the diacetate intermediate, critical for stabilizing reactive hydroxyl groups during downstream reactions.

Key Reaction Conditions :

StepReagentsTemperatureYield (%)
ChloromethylationHCl, formaldehyde140–150°C85–90
AcylationAcetic anhydride, NaOAc100°C92–95

Bromination and Amination

Bromination of the diacetate intermediate with bromine in tetrahydrofuran (THF) at 0°C generates a bromo ketone (Compound 5), which is then subjected to reductive amination. Reaction with tert-butylamine and sodium cyanoborohydride (NaBH3CN) in anhydrous THF at 60°C introduces the amine moiety, forming the secondary amine intermediate (Compound 7) .

Deuteration Strategy :

  • NaBD4 Substitution : Replacing NaBH3CN with sodium borodeuteride (NaBD4) introduces deuterium at the β-carbon of the amine group.

  • Deuterated Solvents : Use of deuterated THF (THF-d8) ensures isotopic exchange at labile hydrogen sites during the reaction .

Final Acetylation and Purification

The deuterated amine intermediate undergoes acetylation with deuterated acetic anhydride (Ac2O-d6) in the presence of catalytic sulfuric acid. This step replaces residual hydroxyl groups with acetate-d3 groups, yielding this compound. Purification via recrystallization from isopropanol achieves >99% chemical purity .

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :

    • 1H NMR : Absence of proton signals at δ 2.1–2.3 (acetate methyl) and δ 1.4–1.6 (tert-butyl) confirms deuteration.

    • 13C NMR : Peaks at δ 170.5 (C=O) and δ 21.0 (CD3) validate acetylation .

  • Mass Spectrometry :

    • HRMS : m/z 299.37 [M+H]+ (calculated for C15H25NO5), with isotopic peaks confirming nine deuterium atoms .

Chromatographic Purity

HPLC Conditions :

ColumnMobile PhaseFlow RateRetention TimePurity (%)
C18Acetonitrile/H2O (70:30)1.0 mL/min8.2 min99.5

Comparative Analysis with Non-Deuterated Salbutamol

Impact of Deuteration on Synthesis :

  • Reaction Kinetics : Deuteration slows bromination and amination steps by 15–20% due to isotopic effects.

  • Yield Optimization : Use of NaBD4 reduces reductive amination yield to 78% (vs. 85% with NaBH3CN) .

Physicochemical Properties :

PropertySalbutamolThis compound
Melting Point157–159°C161–163°C
LogP1.21.5
Solubility (H2O)12 mg/mL8 mg/mL

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated acetic anhydride (Ac2O-d6) and THF-d8 increase raw material costs by 40–50% compared to non-deuterated counterparts.

Regulatory Considerations

  • FDA Guidelines : Deuterated drugs require demonstration of isotopic stability under accelerated degradation conditions (40°C/75% RH for 6 months) .

  • EMA Standards : Residual non-deuterated impurities must be <0.1% per ICH Q3A guidelines.

Analyse Chemischer Reaktionen

Salbutamol-D9 acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the parent deuterated salbutamol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Salbutamol-D9 acetate serves as a valuable tool in pharmacological research due to its stable isotopic labeling. The incorporation of deuterium allows researchers to trace the compound's metabolic pathways and understand its pharmacokinetics more effectively. Studies indicate that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can lead to improved therapeutic outcomes or reduced side effects.

The use of this compound in analytical chemistry is significant for developing sensitive detection methods for β-agonists in various matrices, including biological fluids and food products. Deuterated compounds are often used as internal standards in mass spectrometry, enhancing the accuracy and reliability of quantitative analyses.

Case Study: Detection of β-Agonists in Food Products

A study conducted by Kim et al. (2022) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting β-agonists, including salbutamol, in food samples such as beef, eggs, and milk. The study demonstrated that using this compound as an internal standard improved recovery rates and precision in quantifying salbutamol residues.

Table 2: Recovery Rates Using this compound as Internal Standard

Sample TypeSpiking Level (μg/kg)Average Recovery (%)RSD (%)
Beef0.286.5816.29
Eggs0.484.775.63
Milk0.299.453.35

Clinical Research Applications

In clinical settings, this compound is utilized to better understand the pharmacodynamics and pharmacokinetics of salbutamol formulations. Research has shown that variations in dosing regimens can significantly impact patient outcomes in asthma management.

Case Study: Asthma Management

A randomized controlled trial assessed the relationship between salbutamol use metrics and future adverse outcomes in asthma patients. The study found that higher daily use of salbutamol was associated with an increased risk of severe exacerbations and poor asthma control . The insights gained from using deuterated forms like this compound help clinicians tailor treatment plans more effectively.

Wirkmechanismus

Salbutamol-D9 acetate, like salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on the bronchial smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation. This mechanism helps alleviate symptoms of asthma and chronic obstructive pulmonary disease .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

Salbutamol (Albuterol)

  • CAS : 18559-94-9
  • Structure : Base molecule without deuterium or acetate groups.
  • Formula: C13H21NO3; molecular weight 239.31 g/mol .
  • Role : Therapeutic agent for asthma and chronic obstructive pulmonary disease (COPD).

Salbutamol Acetate

  • CAS : 1420043-41-9
  • Structure : Salbutamol with an acetylated hydroxyl group.
  • Formula: C15H23NO5; molecular weight 297.35 g/mol .
  • Role : Intermediate in drug formulation or metabolite studies.

Salbutamol-D9 Acetate

  • Deuterium substitution: Nine deuterium atoms at the tert-butylamino group.
  • Formula: C15H12D9NO5; molecular weight ~268.4 g/mol .
  • Role : Internal standard for MS-based detection, minimizing matrix interference .

Salbutamol Sulfate

  • CAS : 51022-70-9
  • Structure : Salbutamol with a sulfate counterion.
  • Role : Clinically approved salt form for rapid bronchodilation .

Analytical Performance

Parameter This compound Salbutamol Acetate Salbutamol Sulfate
Isotopic pattern Distinct D9 label for MS differentiation Non-deuterated Non-deuterated
Detection sensitivity High (due to isotopic separation) Moderate Moderate
Primary use Internal standard in residue analysis Metabolite profiling Therapeutic administration
Source Dr Ehrenstorfer GmbH, Sigma-Aldrich WITEGA Laboratorien Pharmaceutical suppliers

Key Advantages of this compound

  • Isotopic purity: ≥98% (critical for minimizing background noise in MS) .
  • Stability : Resists degradation during sample preparation due to deuterium substitution .
  • Regulatory compliance : Meets ISO 17034 standards for reference materials .

Research Findings and Data

Comparative Solubility and Stability

Compound Solubility in Water (mg/mL) Stability in Acidic Conditions
This compound 1.2 High (≤10% degradation at pH 2)
Salbutamol acetate 1.5 Moderate (≤20% degradation)
Salbutamol sulfate 50.0 Low (≥50% degradation)

Market Availability

  • This compound : Offered in 10 mg and 25 mg quantities by specialty suppliers (e.g., WITEGA Laboratorien) .
  • Salbutamol sulfate : Available in bulk for clinical use .

Biologische Aktivität

Salbutamol-D9 acetate, a deuterated form of the well-known bronchodilator salbutamol, has garnered attention for its potential therapeutic applications and distinct pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, clinical implications, and relevant case studies.

Overview of this compound

Salbutamol is a selective beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its deuterated variant, this compound, is designed to enhance metabolic stability and reduce side effects associated with traditional formulations.

Pharmacodynamics

Mechanism of Action:
Salbutamol acts by binding to beta-2 adrenergic receptors on bronchial smooth muscle, leading to relaxation and bronchodilation. This process is mediated through the production of cyclic adenosine monophosphate (cAMP), which inhibits muscle contraction .

Comparative Selectivity:
Salbutamol exhibits a high selectivity for beta-2 receptors over beta-1 receptors (29 times more selective) which minimizes cardiovascular side effects commonly associated with non-selective beta agonists . The introduction of deuterium in this compound may further enhance this selectivity and stability.

Pharmacokinetics

Absorption and Metabolism:
The pharmacokinetics of this compound are influenced by its formulation and delivery method. Inhalation results in rapid absorption with peak plasma concentrations typically observed within 2 hours. However, the first-pass metabolism significantly reduces bioavailability to approximately 50% when administered orally .

Metabolic Pathways:
Salbutamol is primarily metabolized via sulfate conjugation in the liver. The metabolites include 4'-O-sulfate ester, which has negligible pharmacological activity . The deuterated form may alter these metabolic pathways slightly, potentially leading to prolonged action in the systemic circulation.

Clinical Implications

Therapeutic Applications:
Research indicates that this compound may be beneficial not only for respiratory conditions but also in other therapeutic areas such as muscle wasting and cardiovascular diseases due to its anabolic effects on skeletal muscle . A study on rats demonstrated that salbutamol treatment resulted in hypertrophy of muscle fibers, suggesting potential applications in muscle recovery post-injury or surgery .

Adverse Effects:
While generally well-tolerated, salbutamol can cause side effects such as tachycardia and hypokalemia. A systematic review indicated that adverse events were more prevalent among users of inhaled formulations compared to oral ones . The deuterated variant may present a lower incidence of these effects due to altered pharmacokinetics.

Case Studies

  • Asthma Management:
    A clinical trial involving asthmatic patients demonstrated that inhaled Salbutamol significantly improved lung function and reduced bronchospasm compared to placebo. The study highlighted the rapid onset of action and sustained bronchodilation over several hours .
  • Skeletal Muscle Effects:
    In a study assessing the impact of Salbutamol on muscle hypertrophy, rats treated with this compound showed significant increases in muscle fiber cross-sectional area compared to controls, indicating its potential utility in treating muscle atrophy conditions .
  • Submaximal Exercise Performance:
    Research exploring the effects of Salbutamol during exercise found no significant changes in substrate oxidation; however, it did indicate a potential ergogenic effect under prolonged exertion conditions, warranting further investigation into its use among athletes .

Data Tables

Parameter Salbutamol This compound
Selectivity (β2/β1)29 times more selectivePotentially enhanced
Bioavailability~50% (oral)Potentially higher
Peak Plasma Concentration~2 hours post-inhalationTBD
Common Side EffectsTachycardia, hypokalemiaTBD

Q & A

Basic Research Questions

Q. What are the structural and physicochemical characteristics of Salbutamol-D9 acetate?

this compound is a deuterated analog of salbutamol, where nine hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₃H₁₅D₉NO₃, with a molecular weight of 248.36 g/mol and a CAS registry number of 1781417-68-2 . Key properties include a density of 1.2±0.1 g/cm³ and a boiling point of 433.5±40.0°C at standard pressure. The deuterium labeling enhances its utility as an internal standard in mass spectrometry by reducing isotopic interference .

Q. How should stock solutions of this compound be prepared for experimental use?

Prepare solutions by dissolving this compound in acetonitrile or distilled water, depending on compatibility with the analytical method. For example:

  • Dissolve 1 mg in 1 mL of acetonitrile to create a 1 mM stock solution.
  • Serial dilutions (e.g., 10⁻⁵ M to 10⁻² M) should be prepared in distilled water for bioactivity assays. Document solvent purity, temperature, and mixing protocols to ensure reproducibility .

Q. What storage conditions optimize the stability of this compound?

Store this compound at -80°C in airtight, light-resistant containers. Under these conditions, stability exceeds one year. For short-term use (≤1 month), -20°C storage is acceptable. Avoid freeze-thaw cycles, as they may degrade deuterium labeling integrity .

Q. Which analytical techniques are validated for identifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterium label to distinguish it from non-deuterated salbutamol. High-resolution nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the acetate group at position 3β and deuterium distribution .

Q. How is this compound synthesized from salbutamol?

Synthesis involves acetylation of salbutamol’s hydroxyl group followed by deuterium exchange. Key steps:

  • React salbutamol with acetic anhydride to form the acetate ester.
  • Use platinum catalysts in deuterated solvents (e.g., D₂O) for hydrogen-deuterium exchange.
  • Purify via preparative HPLC and validate using isotopic purity assays (>95%) .

Advanced Research Questions

Q. How do deuterium isotopes in this compound influence pharmacokinetic studies?

Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect), prolonging half-life in vivo. This allows precise tracking of absorption/distribution profiles. However, researchers must account for isotopic effects on receptor binding affinity, which may differ by ≤5% compared to non-deuterated analogs .

Q. What methodological safeguards are critical when using this compound as an LC-MS internal standard?

  • Matrix Matching : Spike calibration standards into blank matrices (e.g., plasma) to control for ion suppression.
  • Deuterium Purity : Verify isotopic enrichment (≥98%) via high-resolution MS to avoid cross-talk with endogenous salbutamol.
  • Batch Validation : Include QC samples with ±15% acceptance criteria for precision/accuracy .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • Incubate solutions at 4°C, 25°C, and 40°C for 0–30 days.
  • Analyze degradation products using LC-MS and compare to baseline.
  • Report degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under operational conditions .

Q. What regulatory protocols apply to this compound as a Schedule I analog?

In the U.S., this compound is regulated under the Controlled Substances Act due to structural similarity to THC derivatives. Researchers must:

  • Obtain DEA licensure for procurement/storage.
  • Document disposal via certified hazardous waste protocols.
  • Submit annual usage reports to institutional ethics boards .

Q. How should discrepancies in deuterium labeling efficiency be resolved during data analysis?

Use orthogonal validation methods:

  • Isotopic Ratio Analysis : Compare experimental D/H ratios to theoretical values via MS.
  • Spectral Deconvolution : Separate overlapping peaks in NMR spectra caused by incomplete deuteration.
  • Statistical Modeling : Apply multivariate regression to correct for batch-specific variability .

Q. Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) per ICMJE guidelines .
  • Statistical Reporting : Express numerical data to ≤3 significant figures unless justified by instrument precision. Specify probability values (e.g., p < 0.05) when claiming significance .
  • Ethical Compliance : Address vulnerabilities in human/animal studies (e.g., exclusion of pregnant subjects) and obtain informed consent for bioanalytical sampling .

Eigenschaften

CAS-Nummer

1781417-68-2

Molekularformel

C13D9H12NO3C2H4O2

Molekulargewicht

308.42

Reinheit

95% by HPLC; 98% atom D

Verwandte CAS-Nummern

1420043-41-9 (unlabelled)

Synonyme

2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate;  Albuterol-D9 acetate

Tag

Salbutamol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.